molecular formula C18H12F3P B1590335 Tris(2-fluorophenyl)phosphine CAS No. 84350-73-2

Tris(2-fluorophenyl)phosphine

Cat. No. B1590335
CAS RN: 84350-73-2
M. Wt: 316.3 g/mol
InChI Key: LZTKJXHKOLJIHI-UHFFFAOYSA-N
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Description

Tris(2-fluorophenyl)phosphine is an organophosphorus compound . It is used as a building block, coupling reagent, and derivatizing reagent . It is also used as a ligand in organometallic chemistry to enhance labialization in metal clusters and as a substitutional equivalent for carbon monoxide .


Synthesis Analysis

Tris(perfluoroalkyl)phosphines, which are of interest as tunable alternatives to the carbon monoxide ligand, can be synthesized by the nucleophile mediated reaction of perfluoroalkyltrimethylsilanes with triphenylphosphite . This method can be extended to diphosphines .


Molecular Structure Analysis

The molecular formula of Tris(2-fluorophenyl)phosphine is C18H12F3P . The 3D structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Tris(2-fluorophenyl)phosphine can undergo various reactions. For instance, it can be reduced to phosphines . It can also act as a ligand in various organometallic reactions .


Physical And Chemical Properties Analysis

Tris(2-fluorophenyl)phosphine has a molecular weight of 316.2569 . Its melting point is 147 °C and its boiling point is 365.7±37.0 °C . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Mechanism of Action

Target of Action

Tris(2-fluorophenyl)phosphine, also known as Phosphine, tris(2-fluorophenyl)-, is a phosphine ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In the case of Tris(2-fluorophenyl)phosphine, it can bind to various metal atoms to form different complexes, which can then interact with other molecules or structures within a system.

Mode of Action

The mode of action of Tris(2-fluorophenyl)phosphine is primarily through its ability to form coordination complexes with metal atoms. These complexes can then participate in various chemical reactions . For example, it has been found to be a suitable ligand for various types of coupling reactions, such as the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Negishi Coupling, and others .

Biochemical Pathways

The exact biochemical pathways affected by Tris(2-fluorophenyl)phosphine can vary depending on the specific metal atom it is complexed with and the nature of the system in which it is used. It is known to be involved in various types of coupling reactions, which are key steps in many synthetic pathways .

Result of Action

The molecular and cellular effects of Tris(2-fluorophenyl)phosphine’s action are primarily related to its role as a ligand in the formation of coordination complexes. These complexes can participate in various chemical reactions, potentially leading to the synthesis of new compounds or the modification of existing ones .

Action Environment

The action, efficacy, and stability of Tris(2-fluorophenyl)phosphine can be influenced by various environmental factors. For example, the presence of certain metal atoms is necessary for it to act as a ligand and form coordination complexes. Additionally, factors such as temperature, pH, and the presence of other chemicals can potentially influence its stability and reactivity .

Safety and Hazards

Tris(2-fluorophenyl)phosphine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Tris(2-fluorophenyl)phosphine has been used in the synthesis of esters, amides, and carboxylic acids . It has also been used as a flame-retarding additive in Li-ion battery electrolytes . Future research may focus on improving its stability and efficiency in various applications .

properties

IUPAC Name

tris(2-fluorophenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3P/c19-13-7-1-4-10-16(13)22(17-11-5-2-8-14(17)20)18-12-6-3-9-15(18)21/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTKJXHKOLJIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)P(C2=CC=CC=C2F)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514855
Record name Tris(2-fluorophenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84350-73-2
Record name Tris(2-fluorophenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Tris(2-fluorophenyl)phosphine in macrocycle synthesis?

A1: Tris(2-fluorophenyl)phosphine plays a crucial role as a building block in the template synthesis of a novel manganese(I) 9-membered tribenzanulated triphosphamacrocycle complex []. The research demonstrates its utility in a multi-step synthesis where it reacts with a manganese precursor, followed by 1,2-diphosphinobenzene and subsequent base treatment to form the desired macrocycle []. This highlights the potential of Tris(2-fluorophenyl)phosphine in constructing complex macrocyclic structures with potential applications in various fields.

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